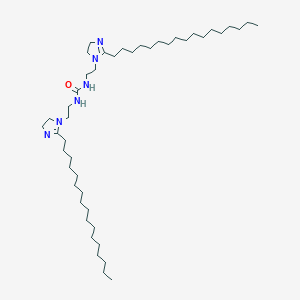
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea, commonly known as BIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIU is a lipophilic urea derivative that can easily penetrate the cell membrane and interact with various biological molecules.
Wirkmechanismus
The mechanism of action of BIU is not fully understood. However, studies have shown that BIU can interact with various biological molecules, including proteins and lipids, and alter their function. BIU has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
Studies have shown that BIU can affect various biochemical and physiological processes. BIU has been shown to induce apoptosis, or programmed cell death, in cancer cells. BIU has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Additionally, BIU has been shown to modulate the immune system and enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BIU is its lipophilic nature, which allows it to easily penetrate the cell membrane and interact with various biological molecules. BIU also has a high purity, which makes it suitable for use in lab experiments. However, one of the limitations of BIU is its low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BIU. One potential direction is the development of BIU-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the study of the mechanism of action of BIU and its interaction with biological molecules. Additionally, further studies are needed to evaluate the safety and efficacy of BIU in vivo. Overall, the study of BIU has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
The synthesis of BIU involves the reaction of heptadecylamine with ethylenediamine and urea in the presence of a catalyst. The reaction occurs under mild conditions and yields a high purity product. The resulting BIU is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
BIU has been extensively studied for its potential application in various fields of scientific research. One of the significant applications of BIU is in the development of drug delivery systems. Due to its lipophilic nature, BIU can easily penetrate the cell membrane and deliver drugs to the target site. BIU has also been studied for its potential as an antitumor agent, as it has shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
13170-68-8 |
|---|---|
Produktname |
N,N'-Bis(2-(2-heptadecyl-2-imidazolin-1-yl)ethyl)urea |
Molekularformel |
C45H88N6O |
Molekulargewicht |
729.2 g/mol |
IUPAC-Name |
1,3-bis[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]urea |
InChI |
InChI=1S/C45H88N6O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-35-39-50(43)41-37-48-45(52)49-38-42-51-40-36-47-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,48,49,52) |
InChI-Schlüssel |
BUYXMXMAYBANJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)NCCN2CCN=C2CCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
13170-68-8 |
Synonyme |
N,N'-Bis[2-[(2-heptadecyl-4,5-dihydro-1H-imidazol)-1-yl]ethyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



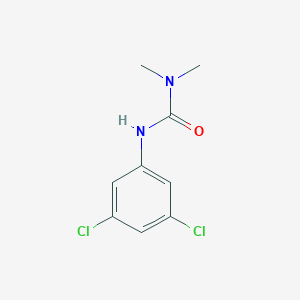
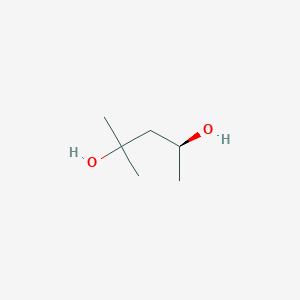
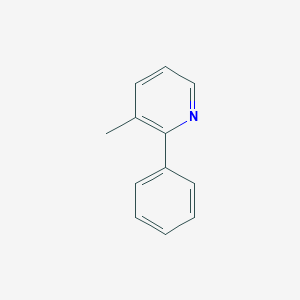
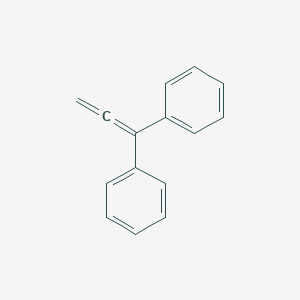
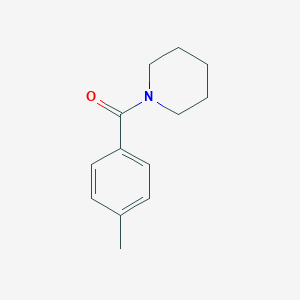
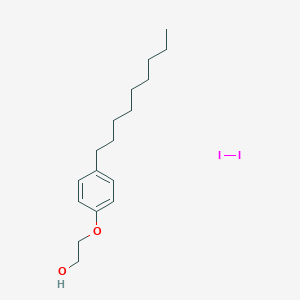
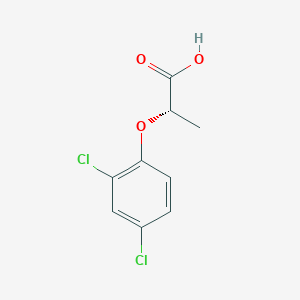
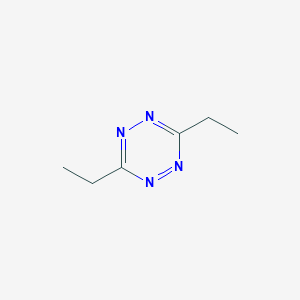
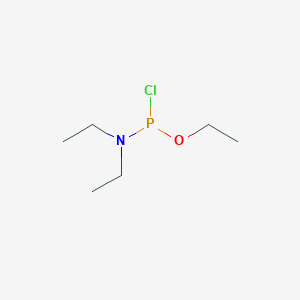
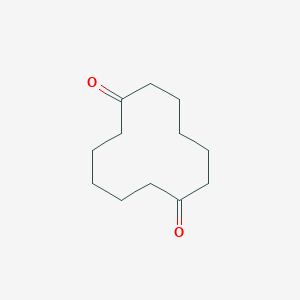
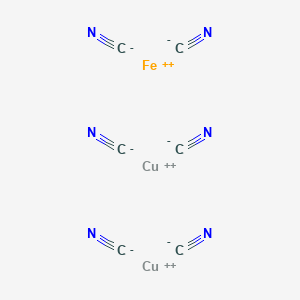
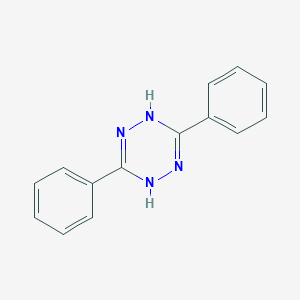
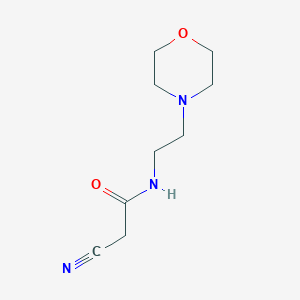
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)